molecular formula C17H17NO B14335532 (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline CAS No. 100820-44-8

(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

Cat. No.: B14335532
CAS No.: 100820-44-8
M. Wt: 251.32 g/mol
InChI Key: LZVNOMSZAGXFQZ-PVAVHDDUSA-N
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Description

(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is a complex organic compound with a unique structure that includes a furoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted phenylamine and a suitable furan derivative, the compound can be synthesized through a series of steps including condensation, cyclization, and reduction reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated furoquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Researchers are exploring its use in treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline include other furoquinoline derivatives and related heterocyclic compounds. Examples include:

  • 4-phenylquinoline
  • 2,3-dihydroquinoline
  • 4-phenylfuran

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both furan and quinoline rings in its structure. This unique combination of features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

100820-44-8

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline

InChI

InChI=1S/C17H17NO/c1-2-6-12(7-3-1)16-14-10-11-19-17(14)13-8-4-5-9-15(13)18-16/h1-9,14,16-18H,10-11H2/t14-,16+,17+/m1/s1

InChI Key

LZVNOMSZAGXFQZ-PVAVHDDUSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C4=CC=CC=C4

Canonical SMILES

C1COC2C1C(NC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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